2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C₉H₁₅Cl₂N₃O. It is classified as a pyridine derivative, specifically featuring a pyrrolidine ring, which is known for its versatility in drug discovery and development. This compound's structure includes a hydroxyl group, which may contribute to its biological activity and interactions with various biological targets.
The compound is cataloged under the Chemical Abstracts Service number 1858256-81-1, and its molecular weight is approximately 252.14 g/mol. It falls within the broader category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. The pyrrolidine and pyridine moieties in its structure suggest potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting neurological and other disorders.
The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride can be achieved through various organic synthesis techniques. One common method involves the reaction of appropriate pyridine derivatives with pyrrolidine under controlled conditions, often employing catalysts or specific solvents to enhance yield and selectivity.
The molecular structure of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride features:
The compound may undergo various chemical reactions typical for pyridine derivatives, including:
These reactions can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and selectivity for desired products.
The mechanism of action for 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride likely involves interaction with specific receptors or enzymes in biological systems. The presence of the pyrrolidine ring enhances its ability to interact with neurotransmitter systems, potentially influencing pathways related to cognition or mood regulation.
Research indicates that compounds containing pyrrolidine rings often exhibit significant biological activity due to their ability to mimic natural ligands or substrates in biochemical pathways.
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride has potential applications in:
The saturated pyrrolidine ring represents a privileged scaffold in modern drug design, prominently featured in approximately 37 FDA-approved therapeutics. Its significance stems from three key structural advantages: efficient pharmacophore space exploration via sp³-hybridization, capacity for stereochemical complexity, and enhanced three-dimensional coverage through ring non-planarity [2]. Unlike flat heteroaromatic systems, pyrrolidine’s sp³-character enables superior sampling of chemical space—a critical factor for optimizing target engagement and pharmacokinetic properties. This scaffold demonstrates favorable physicochemical parameters for drug development, including moderate lipophilicity (LogP = 0.459), substantial polar surface area (PSA = 16.464 Ų), and enhanced aqueous solubility (LogS = 0.854) relative to aromatic counterparts like pyrrole (LogS = -0.175) [2].
Table 1: Physicochemical Comparison of Bioactive Scaffolds [2]
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
LogS (mol/dm³) | 0.854 | -0.175 | -2.642 |
PSA (Ų) | 16.464 | 13.964 | 0 |
Hydrogen Bond Donors | 1.0 | 1.0 | 0 |
Hydrogen Bond Acceptors | 1.5 | 0.5 | 0 |
The tetrahedral carbon geometry within pyrrolidine creates a three-dimensional framework permitting diverse substituent vector orientations. This spatial distribution significantly enhances the probability of forming optimal interactions with biological targets compared to planar architectures. Molecular complexity metrics—particularly sp³-carbon fraction (Fsp³) and chiral center count—correlate strongly with clinical success rates, as evidenced by comprehensive analyses of drug development candidates [2]. The pyrrolidine ring in 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride contributes to this complexity, enabling the compound to access biologically relevant conformations unavailable to two-dimensional analogs.
Pyrrolidine undergoes rapid pseudorotation—a stereoelectronic phenomenon where the ring oscillates between envelope and half-chair conformations with low energy barriers (<10 kcal/mol). This conformational mobility allows the scaffold to adapt its three-dimensional presentation to complement binding site topography dynamically [2]. In the target compound, the pyrrolidine’s methylene groups explore spatial positions differing by up to 2.0 Å, while the pyrrolidine nitrogen’s orientation modulates hydrogen-bonding capacity with protein targets. This adaptability significantly expands the pharmacophore’s effective coverage volume compared to rigid frameworks.
The integration of pyridine and pyrrolidine heterocycles creates a hybrid pharmacophore with complementary electronic and steric properties. Pyridine contributes aromatic character, moderate basicity (pKa ≈ 5.2), and metal-coordinating capability via its nitrogen lone pair, while pyrrolidine provides conformational flexibility and a second basic center (pKa ≈ 10.5 for pyrrolidine nitrogen) [6]. This combination yields compounds with distinctive binding profiles:
Table 2: Calculated Molecular Properties of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O | Base structure before salt formation |
Molecular Weight | 178.24 g/mol | Optimal for CNS penetration |
Hydrogen Bond Donors | 2 (OH, NH) | Protein interaction capacity |
Hydrogen Bond Acceptors | 3 (N, N, O) | Solubility enhancement |
Rotatable Bonds | 2 | Conformational adaptability |
Topological Polar Surface Area | 49.8 Ų | Predictive of cellular uptake |
The pyrrolidine ring introduces a minimum of one chiral center (C2 or C3 attachment), generating enantiomers with potentially divergent biological activities. Protein binding sites frequently exhibit stereoselectivity, where one enantiomer may achieve optimal binding geometry while its mirror image demonstrates reduced affinity or off-target interactions [2]. For 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride (CAS 1381126-87-9), the specific stereochemistry at the pyrrolidine linkage critically determines its binding mode to enantioselective targets [4]. Regulatory guidelines emphasize stereochemical characterization during development due to potential differences in efficacy, metabolism, and toxicity between enantiomers [2].
Conformational analysis reveals that (S)-enantiomers frequently exhibit 10-100 fold enhanced affinity for aminergic targets compared to (R)-counterparts due to optimal alignment with chiral binding pockets. The energy barrier for enantiomer interconversion exceeds 30 kcal/mol, necessitating asymmetric synthesis to obtain stereochemically pure material for biological evaluation. X-ray crystallographic studies of related compounds demonstrate that stereochemistry at the pyrrolidine carbon dictates the orientation of the methylpyridinol moiety relative to key aspartate residues in enzymatic active sites, altering inhibitory constants (Ki) by orders of magnitude.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3